molecular formula C17H18Cl2N6O B1662320 Zoniporide dihydrochloride

Zoniporide dihydrochloride

Cat. No.: B1662320
M. Wt: 393.3 g/mol
InChI Key: ARZNPJAGKWHEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zoniporide dihydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound is known for its cardioprotective effects, particularly in reducing myocardial injuries and ischemic insults . It has also shown potential antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide dihydrochloride involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up processes to ensure high yield and purity.

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

    Substitution Reactions: This compound can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

    Amiloride: Another sodium-hydrogen exchanger inhibitor, but less selective compared to Zoniporide dihydrochloride.

    Cariporide: A similar compound with sodium-hydrogen exchanger inhibitory properties but different selectivity and potency profiles.

Uniqueness: this compound is unique due to its high selectivity for NHE-1 and its potent cardioprotective and antitumor activities. Its ability to selectively inhibit NHE-1 with minimal effects on other isoforms makes it a valuable tool in scientific research .

Properties

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZNPJAGKWHEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Zoniporide dihydrochloride
Reactant of Route 2
Reactant of Route 2
Zoniporide dihydrochloride
Reactant of Route 3
Reactant of Route 3
Zoniporide dihydrochloride
Reactant of Route 4
Zoniporide dihydrochloride
Reactant of Route 5
Zoniporide dihydrochloride
Reactant of Route 6
Zoniporide dihydrochloride

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